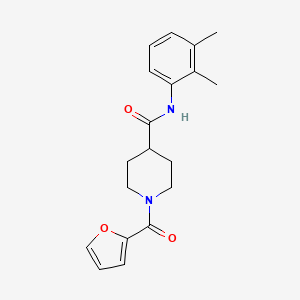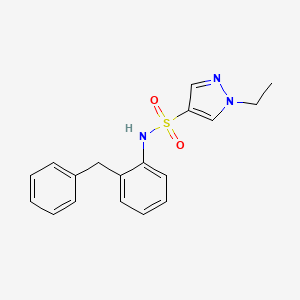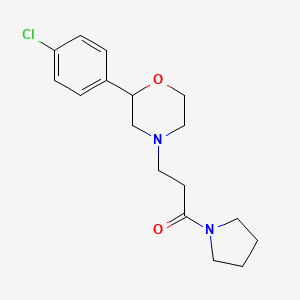
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been shown to interact with various enzymes and proteins through covalent modification. This compound contains a sulfonamide group that can react with the amino acid residues of enzymes and proteins, leading to the formation of a covalent bond. This covalent modification can affect the activity and function of the enzyme or protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to have anti-inflammatory and anti-tumor properties. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its ability to selectively label proteins and peptides. It has also been shown to have good stability and solubility in various solvents. However, one of the limitations of this compound is its potential toxicity and non-specific labeling of proteins and peptides.
Orientations Futures
There are several future directions for the research of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the future directions is the development of new this compound-based compounds with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound and its interaction with enzymes and proteins. Additionally, the use of this compound in new applications such as bioconjugation and imaging techniques can also be explored.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves a series of chemical reactions starting with the reaction of 2-fluorobenzenecarboxylic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is followed by the reaction of 4-methoxyaniline with the 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of 2-fluoro-N-(4-methoxyphenyl)benzamide with phenylsulfonylisocyanate to form this compound.
Applications De Recherche Scientifique
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a labeling reagent for proteins and peptides. It has also been used to study the binding properties of various enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-N-(4-methoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-16-13-11-15(12-14-16)22-20(18-9-5-6-10-19(18)21)23-27(24,25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXFBRRAOSVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)


![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)

![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307278.png)

![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)
![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)